

# An In-depth Technical Guide to ACTH (11-24): Sequence, Structure, and Function

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Compound of Interest		
Compound Name:	Acth (11-24)	
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This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment **ACTH (11-24)** for researchers, scientists, and drug development professionals. The document details its peptide sequence, structural characteristics, pharmacological data, experimental protocols, and its role in cellular signaling pathways.

## **Peptide Sequence and Structure**

Amino Acid Sequence: The primary structure of **ACTH (11-24)** is a 14-amino acid peptide with the following sequence: Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[1][2]

One-Letter Code: KPVGKKRRPVKVYP[3]

Structural Characteristics: In aqueous solutions, **ACTH (11-24)** predominantly exists in a random coil conformation, lacking a stable, defined secondary or tertiary structure.[4] However, its conformation is influenced by the environment. In membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, the peptide can adopt a more definite secondary structure.[4] Infrared spectroscopy studies of **ACTH (11-24)** incorporated into lipid bilayers have indicated an irregular secondary structure where the peptide bonds are oriented perpendicularly to the surface of the bilayer. The inherent flexibility of **ACTH (11-24)** is a key characteristic, with studies suggesting that this conformational mobility is important for its interaction with its receptor.

# **Quantitative Pharmacological Data**



**ACTH (11-24)** is primarily characterized as an antagonist of the melanocortin 2 receptor (MC2R), the receptor for ACTH. However, some studies also report partial agonist activity, particularly in stimulating steroidogenesis, albeit with lower efficacy than the full ACTH (1-39) peptide. The following tables summarize the available quantitative data on the pharmacological properties of **ACTH (11-24)**.

Table 1: Receptor Binding Affinity

Parameter	Value	Cell/Tissue Type	Ligand	Reference
Kd	1.8 ± 0.1 nM	Rat adrenal cortex membranes	[3H]ACTH (11- 24)	
Ki	2.0 ± 0.1 nM	Rat adrenal cortex membranes	Unlabeled ACTH (11-24) vs. [3H]ACTH-(15- 18)	
IC50	~1 nM	HeLa cells expressing mouse MC2R	ACTH (11-24) vs. ACTH- induced cAMP synthesis	_
IC50	~10-9 M	Stably transfected HeLa cells with mouse ACTH receptor	ACTH (11-24)	

Table 2: Functional Activity



Assay	Parameter	Value	Cell/Tissue Type	Notes	Reference
Steroidogene sis (Cortisol Release)	Minimum Effective Concentratio n	-	Freshly dispersed or cultured beef adrenal cortical cells	Elicits submaximal cortisol secretion.	
Steroidogene sis (Corticostero ne Production)	-	Incapable of stimulating at 1 x 108 pg	Dispersed adrenal cells	Antagonized the effect of ACTH (1-39).	
cAMP Generation	Agonist Activity	Devoid of agonist activity	Stably transfected HeLa cells with mouse ACTH receptor	-	
Melanocortin Receptor Binding (MC1, MC3, MC4, MC5)	Displacement	No displacement at 100 μM	Cells expressing MC receptors	Did not displace [125I-Tyr2] [Nle4,D- Phe7]α-MSH.	

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **ACTH (11-24)**.

## **Radioligand Receptor Binding Assay**

This protocol is adapted from studies investigating the binding of ACTH fragments to adrenal cortex membranes.



Objective: To determine the binding affinity (Kd and Ki) of **ACTH (11-24)** to the ACTH receptor (MC2R).

#### Materials:

- Rat adrenal glands
- Homogenization buffer: 0.3 M sucrose, 1 mM MgCl2, pH 7.4
- [3H]ACTH (11-24) (radioligand)
- Unlabeled ACTH (11-24) and other competing ligands
- Scintillation fluid
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

#### Procedure:

- Membrane Preparation:
  - 1. Homogenize fresh or frozen rat adrenal glands in ice-cold homogenization buffer.
  - 2. Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cell debris.
  - 3. Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
  - 4. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
  - 5. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).



#### · Binding Assay:

- 1. In a series of microcentrifuge tubes, add a constant amount of adrenal membrane preparation (e.g., 50-100 μg of protein).
- 2. For saturation binding experiments (to determine Kd), add increasing concentrations of [3H]**ACTH (11-24)**. For non-specific binding, add a high concentration of unlabeled **ACTH (11-24)** (e.g., 1 μM) in a parallel set of tubes.
- 3. For competition binding experiments (to determine Ki), add a fixed concentration of [3H]ACTH (11-24) (typically near its Kd value) and increasing concentrations of unlabeled ACTH (11-24) or other test compounds.
- 4. Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
- 5. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
- 6. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- 7. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

#### Data Analysis:

- 1. For saturation binding, plot specific binding (total binding non-specific binding) against the concentration of [3H]**ACTH (11-24)**. Analyze the data using non-linear regression to determine the Kd and Bmax.
- 2. For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

## **cAMP Accumulation Assay**

This protocol is based on methods used to assess the agonist/antagonist effects of ACTH analogs on MC2R signaling.



Objective: To measure the ability of **ACTH (11-24)** to stimulate or inhibit ACTH-induced cyclic AMP (cAMP) production in cells expressing MC2R.

#### Materials:

- HEK293 or other suitable cells stably expressing the human or mouse MC2R.
- Cell culture medium (e.g., DMEM) with supplements.
- Stimulation buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
- ACTH (1-24) or ACTH (1-39) as the agonist.
- ACTH (11-24) as the test compound.
- cAMP assay kit (e.g., ELISA or HTRF-based).

#### Procedure:

- Cell Culture:
  - 1. Culture the MC2R-expressing cells to near confluency in appropriate culture vessels.
  - 2. Seed the cells into 96-well plates and allow them to attach overnight.
- cAMP Assay:
  - 1. Wash the cells with stimulation buffer.
  - 2. To assess antagonist activity, pre-incubate the cells with increasing concentrations of **ACTH (11-24)** for a short period (e.g., 15 minutes).
  - 3. Add a fixed, sub-maximal concentration of the agonist (e.g., ACTH (1-24)) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
  - 4. To assess agonist activity, incubate the cells with increasing concentrations of **ACTH (11-24)** alone.



- 5. Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- 6. Measure the intracellular cAMP concentration using the chosen assay format.
- Data Analysis:
  - Generate a standard curve for cAMP.
  - 2. For antagonist activity, plot the cAMP concentration against the logarithm of the **ACTH** (11-24) concentration to determine the IC50.
  - 3. For agonist activity, plot the cAMP concentration against the logarithm of the **ACTH (11-24)** concentration to determine the EC50 and maximal response.

## **Steroidogenesis Assay (Cortisol Release)**

This protocol is a generalized procedure based on studies measuring steroid production in adrenal cells.

Objective: To determine the effect of **ACTH (11-24)** on cortisol production in adrenocortical cells.

#### Materials:

- Primary bovine or human adrenocortical cells, or a suitable cell line (e.g., H295R).
- · Cell culture medium.
- ACTH (1-24) or ACTH (1-39) as a positive control.
- ACTH (11-24).
- Cortisol ELISA kit or LC-MS/MS for steroid quantification.

#### Procedure:

- Cell Culture and Treatment:
  - 1. Culture the adrenocortical cells in appropriate multi-well plates.

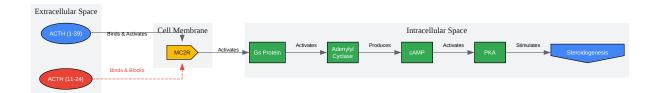


- 2. Replace the culture medium with fresh medium containing the desired concentrations of **ACTH (11-24)**, ACTH (1-24) (positive control), or vehicle (negative control).
- 3. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production and secretion into the medium.
- Sample Collection and Analysis:
  - 1. Collect the cell culture supernatant.
  - 2. Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA or by LC-MS/MS for a broader steroid profile.
- Data Analysis:
  - 1. Quantify the amount of cortisol produced per well.
  - 2. Normalize the cortisol levels to the amount of protein or number of cells per well.
  - Compare the cortisol production in response to ACTH (11-24) with that of the positive and negative controls.

# Signaling Pathways and Experimental Workflows ACTH (11-24) Antagonism of MC2R Signaling

The primary mechanism of action of **ACTH (11-24)** is the competitive antagonism of the MC2R. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. This blocks the binding of endogenous ACTH and inhibits the downstream signaling cascade that leads to steroidogenesis.





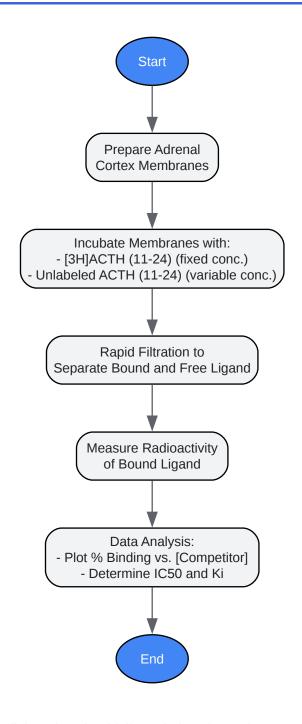
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Caption: Antagonistic action of ACTH (11-24) on the MC2R signaling pathway.

## **Experimental Workflow for Competitive Binding Assay**

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of **ACTH (11-24)** for the MC2R.





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Caption: Workflow for a competitive radioligand binding assay.

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